Carnaubadiol

Vue d'ensemble

Description

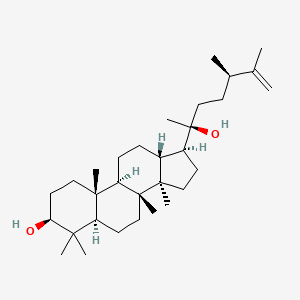

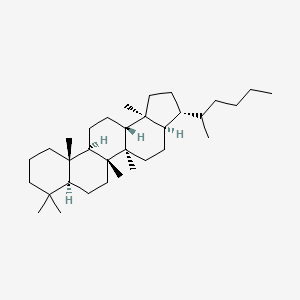

Le Carnaubadiol est un composé triterpénique dérivé de la cire de carnauba, qui est obtenue à partir des feuilles du palmier brésilien, Copernicia prunifera . La formule chimique du this compound est C₃₁H₅₄O₂, et il contient un groupe hydroxyle secondaire, un groupe hydroxyle tertiaire et un groupe isopropényle

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme par lequel le this compound exerce ses effets implique son interaction avec diverses cibles moléculaires et voies. L'activité antiprotozoaire du this compound est censée être due à sa capacité à inhiber la croissance des parasites protozoaires en interférant avec leurs voies métaboliques . De plus, ses effets hypolipidémiants et hypocholestérolémiants sont censés résulter de sa capacité à moduler le métabolisme lipidique dans l'organisme .

Mécanisme D'action

Carnaubadiol is a triterpene that can be obtained from carnauba wax . It has shown potential for research into anti-parasitic infections . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

It has been suggested that this compound has potential anti-parasitic effects , indicating that its targets could be related to parasitic organisms

Mode of Action

Given its potential anti-parasitic effects , it is plausible that this compound interacts with certain proteins or enzymes within parasitic organisms, thereby inhibiting their growth or survival.

Biochemical Pathways

Considering its potential anti-parasitic effects , it may affect pathways related to the survival and reproduction of parasites. The downstream effects of these pathway alterations could include the inhibition of parasite growth and proliferation.

Result of Action

Given its potential anti-parasitic effects , it is plausible that this compound may induce changes at the molecular and cellular levels that inhibit the growth or survival of parasitic organisms.

Analyse Biochimique

Biochemical Properties

Carnaubadiol plays a significant role in biochemical reactions, particularly in its interaction with protozoan parasites. It has been found to be active against Leishmania infantum promastigotes and amastigotes, as well as Trypanosoma cruzi trypomastigotes . The compound interacts with various enzymes and proteins within these parasites, disrupting their metabolic processes and leading to their death. This compound’s interaction with these biomolecules involves inhibition of key enzymes necessary for the survival and proliferation of the parasites .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In protozoan parasites, it disrupts cell signaling pathways and interferes with gene expression, leading to impaired cellular metabolism and eventual cell death . In mammalian cells, this compound has been observed to modulate immune responses, potentially enhancing the body’s ability to fight off infections . The compound’s influence on cell function includes alterations in cell signaling pathways, changes in gene expression, and modulation of cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules within protozoan parasites. This compound inhibits key enzymes involved in the parasites’ metabolic pathways, leading to a disruption of essential biochemical processes . Additionally, this compound may activate certain immune-related pathways in mammalian cells, enhancing the host’s defense mechanisms against infections . These interactions result in changes in gene expression and enzyme activity, ultimately leading to the compound’s antiprotozoal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Over time, this compound’s antiprotozoal activity remains consistent, although long-term studies are needed to fully understand its effects on cellular function in both in vitro and in vivo models . Degradation of the compound under certain conditions may lead to a reduction in its efficacy, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiprotozoal activity with minimal adverse effects . At higher doses, this compound may induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity. These findings underscore the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways within protozoan parasites. It interacts with enzymes and cofactors that are essential for the parasites’ survival and proliferation . The compound’s effects on metabolic flux and metabolite levels include inhibition of key enzymes, leading to a disruption of metabolic processes and a decrease in the production of essential metabolites . These interactions contribute to this compound’s antiprotozoal activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Within protozoan parasites, this compound localizes to areas where it can effectively inhibit key enzymes and disrupt metabolic processes . In mammalian cells, the compound may localize to immune-related compartments, enhancing its ability to modulate immune responses.

Méthodes De Préparation

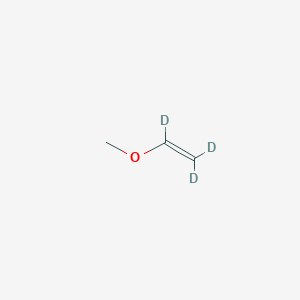

Voies synthétiques et conditions de réaction : Le Carnaubadiol peut être synthétisé par une série de réactions chimiques à partir du dammarenediol. La voie synthétique implique l'oxydation du dihydrothis compound pour produire le composé connu (-)-(S)-5,6-diméthylheptan-2-one . Les conditions de réaction impliquent généralement l'utilisation d'agents oxydants et des températures contrôlées pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle : La production industrielle du this compound implique l'extraction de la cire de carnauba à partir des feuilles de Copernicia prunifera. La cire est ensuite soumise à diverses méthodes chimiques et spectroscopiques pour isoler le this compound . Ce processus comprend l'utilisation de solvants et de techniques chromatographiques pour purifier le composé.

Analyse Des Réactions Chimiques

Types de réactions : Le Carnaubadiol subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent l'heptanorkétone et d'autres dérivés qui conservent la structure de base du this compound .

Comparaison Avec Des Composés Similaires

Le Carnaubadiol est unique parmi les triterpènes en raison de ses caractéristiques structurelles spécifiques, telles que la présence de groupes hydroxyle secondaires et tertiaires et d'un groupe isopropényle . Des composés similaires incluent :

Dammarenediol : Un précurseur dans la synthèse du this compound, partageant une structure de base similaire.

Bétuline : Un autre triterpène présentant des activités biologiques similaires mais des caractéristiques structurelles différentes.

Lupéol : Un triterpène doté de propriétés anti-inflammatoires et anticancéreuses, structurellement différent du this compound.

La combinaison unique de groupes fonctionnels du this compound et ses activités biologiques spécifiques le distinguent de ces composés similaires.

Propriétés

IUPAC Name |

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2-hydroxy-5,6-dimethylhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDZJMCTHRVRNC-UNXKSWITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

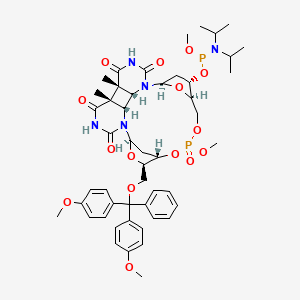

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

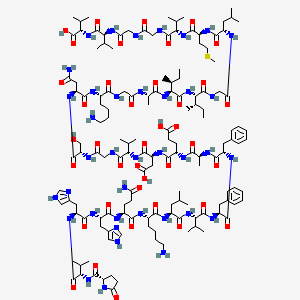

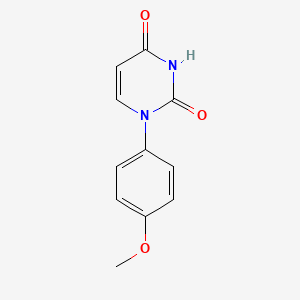

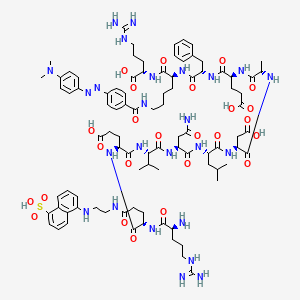

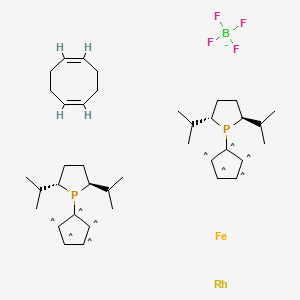

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)

![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;hydrate](/img/structure/B1494866.png)

![(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B1494875.png)

![(4S,4'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B1494878.png)